molecular formula C13H20N2O B1523658 (3-Amino-1-benzylpiperidin-4-yl)methanol CAS No. 1333975-62-4

(3-Amino-1-benzylpiperidin-4-yl)methanol

Cat. No. B1523658
CAS RN: 1333975-62-4
M. Wt: 220.31 g/mol
InChI Key: QETCDVMSZOJWMB-UHFFFAOYSA-N
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Description

“(3-Amino-1-benzylpiperidin-4-yl)methanol” is a chemical compound with the CAS Number: 1333975-62-4 . It has a molecular weight of 220.31 . The IUPAC name for this compound is (3-amino-1-benzyl-4-piperidinyl)methanol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H20N2O/c14-13-9-15(7-6-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2 . This code provides a unique representation of the molecular structure.

Scientific Research Applications

Liquid-Phase Methanol Synthesis

Methanol synthesis from CO-rich gas during periods of low power demand, and its use as a clean-burning fuel in power stations and transportation, highlights the importance of methanol in energy applications (Cybulski, 1994).

Hydrogen Production from Methanol

Methanol serves as a liquid hydrogen carrier, suggesting its utility in hydrogen production technologies. The review discusses various production pathways, catalyst development, and reactor technology, emphasizing methanol's role in a hydrogen economy (García et al., 2021).

Methanol Marker for Insulating Paper Degradation

The use of methanol as a chemical marker in assessing the condition of solid insulation in power transformers showcases its application in electrical engineering and diagnostics (Jalbert et al., 2019).

Methanotrophs and Methane Conversion

The biotechnological applications of methanotrophic bacteria, capable of converting methane to methanol and other valuable products, indicate methanol's potential in biotechnology and environmental management (Strong, Xie, & Clarke, 2015).

Methanol in Atmospheric Chemistry

The role of methanol in atmospheric chemistry, particularly its exchange between the terrestrial ecosystem and the atmosphere, highlights its significance in environmental science and climate research (Wohlfahrt et al., 2015).

properties

IUPAC Name

(3-amino-1-benzylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-13-9-15(7-6-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETCDVMSZOJWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CO)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1333975-62-4
Record name (3-amino-1-benzylpiperidin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Amino-1-benzylpiperidin-4-yl)methanol
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(3-Amino-1-benzylpiperidin-4-yl)methanol
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(3-Amino-1-benzylpiperidin-4-yl)methanol
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